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Compound of Interest

Compound Name: 1-Bromopinacolone

Cat. No.: B042867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromopinacolone, also known as 1-bromo-3,3-dimethyl-2-butanone, is a crucial

intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its utility as a

building block stems from the presence of a reactive bromine atom adjacent to a carbonyl

group, enabling a variety of nucleophilic substitution and coupling reactions. This document

provides detailed protocols for the large-scale synthesis of 1-Bromopinacolone, including the

preparation of its precursor, pinacolone, and subsequent bromination. Safety precautions and

purification methods are also outlined to ensure a safe and efficient process.

Physicochemical Properties of 1-Bromopinacolone
A thorough understanding of the physical and chemical properties of 1-Bromopinacolone is

essential for its safe handling and purification.
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Property Value Reference

CAS Number 5469-26-1 [2]

Molecular Formula C₆H₁₁BrO [2]

Molecular Weight 179.05 g/mol

Appearance
Clear pale yellow to yellow-

brownish liquid
[1]

Boiling Point 188-194 °C (lit.) [2]

Melting Point -10 °C (lit.) [2]

Density 1.331 g/mL at 25 °C (lit.) [2]

Refractive Index (n²⁰/D) 1.466 (lit.)

Solubility
Insoluble in water. Soluble in

chloroform and methanol.
[1]

Experimental Protocols
Part 1: Synthesis of Pinacolone from Pinacol Hydrate
This protocol is adapted from a well-established procedure for the pinacol rearrangement.

Reaction Scheme:

(C(CH₃)₂)₂ (OH)₂·6H₂O + H₂SO₄ → (CH₃)₃CCOCH₃ + H₂O

Materials and Equipment:

Pinacol hydrate

6 N Sulfuric acid

Calcium chloride

2 L Round-bottom flask
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Dropping funnel

Condenser for distillation

Separatory funnel

Distillation apparatus

Procedure:

To a 2 L round-bottom flask, add 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.

Equip the flask with a dropping funnel and a condenser set for distillation.

Heat the mixture and distill until the upper layer of the distillate (pinacolone) ceases to

increase in volume. This typically takes 15-20 minutes.

Separate the pinacolone layer from the aqueous layer in the distillate using a separatory

funnel.

Return the aqueous layer to the reaction flask. Add 60 mL of concentrated sulfuric acid and

another 250 g portion of pinacol hydrate.

Repeat the distillation process. This can be repeated until the desired amount of pinacol

hydrate has been reacted.

Combine all the collected pinacolone fractions and dry over anhydrous calcium chloride.

Filter the dried pinacolone and purify by fractional distillation. Collect the fraction boiling at

103–107 °C.

Expected Yield: 65-72%

Part 2: Large-Scale Synthesis of 1-Bromopinacolone
This protocol is based on the highly regioselective bromination of methyl ketones in methanol,

a method proven effective for ketones with a tertiary α'-position.[3]

Reaction Scheme:
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(CH₃)₃CCOCH₃ + Br₂ → (CH₃)₃CCOCH₂Br + HBr

Materials and Equipment:

Pinacolone (3,3-dimethyl-2-butanone)

Bromine

Anhydrous methanol

Diethyl ether

10% Aqueous potassium carbonate solution

Anhydrous calcium chloride

2 L Four-necked, round-bottom flask

Mechanical stirrer

Thermometer

Reflux condenser with a calcium chloride drying tube

Pressure-equalizing dropping funnel

Ice-salt bath

Rotary evaporator

Vigreux column for vacuum distillation

Procedure:

Reaction Setup: In a 2 L four-necked, round-bottomed flask equipped with a mechanical

stirrer, thermometer, reflux condenser with a drying tube, and a pressure-equalizing dropping

funnel, place 100.1 g (1.00 mole) of pinacolone and 600 mL of anhydrous methanol.

Cooling: Cool the solution to 0–5 °C using an ice-salt bath while stirring.
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Bromine Addition: From the dropping funnel, add 160 g (1.00 mole) of bromine in a rapid,

steady stream. The addition rate should be controlled to maintain the internal temperature

between 0-10 °C. The reaction is exothermic, so careful monitoring is crucial.

Reaction: After the addition is complete, continue stirring and allow the temperature to rise

but not exceed 10 °C. The red color of the bromine will gradually fade over approximately 45

minutes.

Hydrolysis of Intermediate: Once the bromine color has disappeared, add 300 mL of water to

the reaction mixture. Stir the mixture at room temperature overnight to ensure the hydrolysis

of the intermediate α-bromodimethyl ketal.

Work-up: Add 900 mL of water to the solution and extract the product with four 500 mL

portions of diethyl ether.

Washing: Combine the ether extracts and wash with 200 mL of 10% aqueous potassium

carbonate solution, followed by two 200 mL portions of water.

Drying and Solvent Removal: Dry the ether layer over 200 g of anhydrous calcium chloride

for 1 hour. Remove the diethyl ether using a rotary evaporator at room temperature.

Purification: Purify the crude product by vacuum distillation through a Vigreux column.

Quantitative Data Summary:

Reactant/Product
Molecular Weight (
g/mol )

Moles Quantity

Pinacolone 100.16 1.00 100.1 g

Bromine 159.81 1.00 160 g

1-Bromopinacolone

(Crude)
179.05 - 145-158 g

1-Bromopinacolone

(Pure)
179.05 - 115-128 g
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Expected Yield: 70-78% (based on 3-methyl-2-butanone)[3]

Visualizations
Signaling Pathway: Acid-Catalyzed Bromination of
Pinacolone

Mechanism of Acid-Catalyzed Bromination

Pinacolone

Protonation of Carbonyl Oxygen

+ H⁺

Enol Intermediate

Tautomerization

Electrophilic Attack by Bromine

+ Br₂

Deprotonation

1-Bromopinacolone

- H⁺

Click to download full resolution via product page

Caption: Acid-catalyzed bromination of pinacolone proceeds via an enol intermediate.
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Experimental Workflow: Large-Scale Synthesis of 1-
Bromopinacolone

Workflow for 1-Bromopinacolone Synthesis

Start

Reaction Setup:
Pinacolone and Methanol in Flask

Cooling to 0-5 °C

Slow Addition of Bromine

Stirring at <10 °C

Addition of Water and Overnight Stirring

Extraction with Diethyl Ether

Washing with K₂CO₃ and Water

Drying over CaCl₂

Solvent Removal (Rotovap)

Vacuum Distillation

End: Pure 1-Bromopinacolone
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Caption: A step-by-step workflow for the synthesis and purification of 1-Bromopinacolone.

Safety Considerations
1-Bromopinacolone is a lachrymator and skin irritant.[3] All manipulations should be

performed in a well-ventilated fume hood. Personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat, must be worn at all times.

Bromine is highly corrosive, toxic, and causes severe burns. Handle with extreme care in a

fume hood.

The bromination reaction is exothermic. Maintain strict temperature control to avoid runaway

reactions.

Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion
The protocols outlined in this document provide a comprehensive guide for the large-scale

synthesis of 1-Bromopinacolone. By following these procedures and adhering to the safety

precautions, researchers and professionals can efficiently produce this valuable intermediate

for applications in drug discovery and development. The provided quantitative data and visual

workflows are intended to facilitate the successful implementation of this synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Large-Scale
Synthesis of 1-Bromopinacolone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042867#large-scale-synthesis-protocols-for-1-
bromopinacolone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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